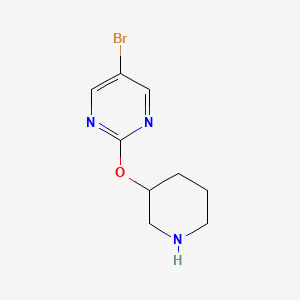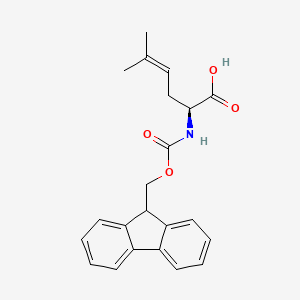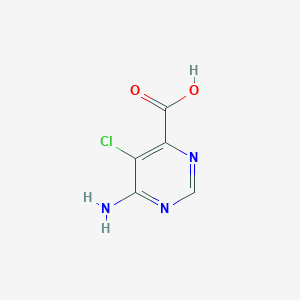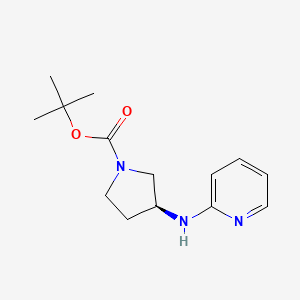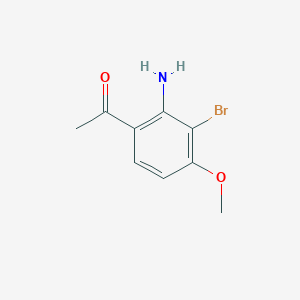
1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone
Overview
Description
“1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C9H10BrNO2 . It has a molecular weight of 229.071 .
Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 367.6±42.0 °C and a predicted density of 1.493±0.06 g/cm3 . The compound is expected to be stored in a sealed, dry environment at room temperature .Scientific Research Applications
Pyrolysis and Stability Analysis
- A study by Texter et al. (2018) examined the pyrolysis products of 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, a compound similar to 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone. This research is significant for understanding the stability and potential degradation products of related compounds when exposed to heat, which is crucial in various industrial and pharmacological applications (Texter et al., 2018).
Synthesis and Chemical Transformations
- Kwiecień and Szychowska (2006) explored the synthesis of novel compounds starting from similar phenylethanones. Their work contributes to the understanding of chemical transformations and synthesis pathways of this compound and related compounds (Kwiecień & Szychowska, 2006).
Antimicrobial Properties
- Divyaraj Puthran et al. (2019) synthesized novel compounds from a derivative similar to this compound and evaluated their antimicrobial activity. This suggests potential antimicrobial applications for related compounds (Puthran et al., 2019).
Cytotoxicity and Fluorescence Studies
- Jasna Kadrić et al. (2014) conducted research on the cytotoxic activity and fluorescence properties of compounds derived from related phenylethanones. This indicates the possible use of this compound in biological studies and its potential cytotoxic effects (Kadrić et al., 2014).
Anti-inflammatory Activity
- Labanauskas et al. (2004) synthesized derivatives of methoxyphenyl triazoles, closely related to this compound, and found them to exhibit anti-inflammatory activity. This demonstrates the potential use of similar compounds in developing anti-inflammatory drugs (Labanauskas et al., 2004).
Safety and Hazards
The compound is classified under the GHS07 hazard class. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Mechanism of Action
Mode of Action
It’s known that the compound contains a ketone group, which can react with nucleophiles such as nitrogen in a process known as nucleophilic addition . This reaction could potentially lead to the formation of oximes or hydrazones .
Biochemical Pathways
The compound’s potential to form oximes or hydrazones suggests it may influence pathways involving these types of compounds .
Pharmacokinetics
Its molecular weight of 24409 suggests it may be absorbed and distributed in the body
Result of Action
Its potential to form oximes or hydrazones suggests it may have a variety of effects depending on the specific targets and pathways it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone is recommended to be stored in a dry room at normal temperature , suggesting that moisture and temperature could potentially affect its stability.
properties
IUPAC Name |
1-(2-amino-3-bromo-4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5(12)6-3-4-7(13-2)8(10)9(6)11/h3-4H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIPLJLNRFDOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654854 | |
| Record name | 1-(2-Amino-3-bromo-4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923289-30-9 | |
| Record name | 1-(2-Amino-3-bromo-4-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923289-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Amino-3-bromo-4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride](/img/structure/B3030499.png)



![2-([1,1'-Biphenyl]-3-yl)pyrrolidine](/img/structure/B3030507.png)
